Pyrimidine-2,5-dicarboxylic acid
Overview
Description
Pyrimidine-2,5-dicarboxylic acid is a derivative of pyrimidine, which is one of the fundamental structures for various biological molecules, including nucleic acids. The presence of carboxylic acid groups at the 2nd and 5th positions on the pyrimidine ring allows for the potential to form metal complexes and engage in various chemical reactions.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a three-component condensation of pyruvic acid with aromatic aldehydes and aminoazoles has been developed to synthesize 5-aryl-5,8-dihydroazolo[1,5-a]pyrimidine-7-carboxylic acids, which demonstrates the versatility of pyrimidine synthesis . Another method involves the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, catalyzed by titanium or boron compounds, to yield 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines . Additionally, iodine-catalyzed, multicomponent, one-pot synthesis has been used to create 5-aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acids from 5-aminotetrazole, pyruvic acid, and aromatic aldehydes .
Molecular Structure Analysis
The molecular structures of synthesized pyrimidine derivatives are often confirmed using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate was determined through crystal structure analysis . Similarly, the exact stereostructure of certain pyrimidine derivatives of ascorbic acid was confirmed by X-ray crystal structure analysis .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including Suzuki cross-coupling reactions, which have been used to synthesize heteroarylpyrimidines . The reactivity of pyrimidine derivatives allows for the formation of metal complexes, as demonstrated by the synthesis of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be studied using thermal analysis, spectroscopic methods, and theoretical studies. For instance, the thermal, spectroscopic, and X-ray studies of metal complexes with pyrimidine-2-carboxylic and pyrimidine-5-carboxylic acids provide insights into their stability and decomposition patterns . The IR and Raman spectra of these complexes offer detailed information about their molecular vibrations and structure.
Scientific Research Applications
Medicinal Chemistry Research
- Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of mononuclear M(II)-pyridine-2,5-dicarboxylate complexes with antimicrobial and cytotoxic effects .
- Method : Three novel mononuclear M(II)-pyridine-2,5-dicarboxylate (M = Co(II), Cu(II), and Zn(II)) complexes with pyridine-2,5-dicarboxylic acid or (isocinchomeronic acid, H2pydc) and 2,2′-bipyridine (bipy) have been synthesized .
- Results : The results of antimicrobial activity of the two ligands H2pydc and bipy, and the four compounds were obtained by the agar disk diffusion method . The cytotoxic activity was evaluated by 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide viability assay for 24 and 48 h on rat glioma cells (C6) .
Material Science
- Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of derivatives based on pyridine-2,6- and furan-2,5-dicarboxamide scaffolds .
- Method : The derivatives are described as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
- Results : The study provides insights into the design of site- and conformation-specific reagents, which provide rationales for new drug design as well as a means of developing sensitive chemical probes of nucleic acid structure .
Environmental Science
- Application : Pyrimidine-2,5-dicarboxylic acid is used as a precursor in the synthesis of pesticides and drugs in agriculture and industries .
- Method : It is widely existed in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewater .
- Results : The study provides insights into the environmental impact of the use of Pyrimidine-2,5-dicarboxylic acid in various industries .
Synthesis of Metal Organic Frameworks
- Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of pyrene-based metal organic frameworks (MOFs) .
- Method : Pyrene-based molecules are developed as bridging ligands to be used in MOF structures . The functionalization of 2- and 7-positions on pyrene towards electrophilic aromatic substitution are less favorable than 1-, 3-, 6- and 8-positions, yet they can be activated selectively if a very bulky electrophile is employed .
- Results : The development and synthesis of pyrene-based MOFs have shown promising results in several applications, including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications .
Synthesis of Diorganotin (IV) 2,5-pyridinedicarboxylates
- Application : Pyrimidine-2,5-dicarboxylic acid is used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates .
- Method : The synthesis is carried out using standard procedures .
- Results : The synthesized diorganotin (IV) 2,5-pyridinedicarboxylates have potential applications in various fields .
Inhibitor of Histone Lysine Demethylases
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyrimidine-2,5-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVRLVQKXVLRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560691 | |
Record name | Pyrimidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2,5-dicarboxylic acid | |
CAS RN |
127527-24-6 | |
Record name | Pyrimidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.